molecular formula C9H16O2 B8441525 Ethyl 2-ethyl-3-methyl-2-butenoate

Ethyl 2-ethyl-3-methyl-2-butenoate

Cat. No.: B8441525
M. Wt: 156.22 g/mol
InChI Key: WOBXNDUZEDYIMW-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-3-methyl-2-butenoate is an α,β-unsaturated ester characterized by a branched alkyl-substituted butenoate backbone. Its structure comprises a four-carbon chain (2-butenoate) with a double bond between positions 2 and 3, an ethyl substituent at position 2, and a methyl group at position 3. The ethyl ester group (-OCH₂CH₃) is attached to the carbonyl carbon. This compound belongs to a class of esters widely studied for their applications in organic synthesis, flavor chemistry, and polymer science.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl 2-ethyl-3-methylbut-2-enoate

InChI

InChI=1S/C9H16O2/c1-5-8(7(3)4)9(10)11-6-2/h5-6H2,1-4H3

InChI Key

WOBXNDUZEDYIMW-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-ethyl-3-methyl-2-butenoate with structurally related esters, focusing on molecular features, physical properties, and synthesis methodologies.

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Synthesis Methods Applications
This compound C₉H₁₄O₂ 2-ethyl, 3-methyl on 2-butenoate 154.21 (calculated) Predicted low water solubility, high lipid solubility (structural analogy) Likely via esterification of substituted butenoic acid or Heck coupling (inference) Potential flavoring agent, monomer
Ethyl (2E)-3-phenyl-2-butenoate C₁₂H₁₄O₂ 3-phenyl on 2-butenoate 190.24 Boiling point: 158–160°C (15 Torr); density: 1.005 g/cm³ Esterification of 3-phenyl-2-butenoic acid with ethanol Organic synthesis, fragrance industry
Ethyl 2-hydroxy-3-methylbutanoate C₇H₁₄O₃ 2-hydroxy, 3-methyl on butanoate 146.18 Polar due to hydroxyl group; likely higher water solubility Transesterification or enzymatic catalysis Flavors (fruity notes)
Methyl 2-oxo-4-phenylbut-3-enoate C₁₁H₁₀O₃ 2-oxo, 4-phenyl on butenoate 190.20 Crystalline solid (MP: 94–95°C reported for analogs) Condensation of aryl amines with methyl 3-oxobutanoate derivatives Pharmaceutical intermediates
Ethyl 2-bromo-3,3-dimethylbutanoate C₈H₁₅BrO₂ 2-bromo, 3,3-dimethyl on butanoate 223.11 Reactive bromine substituent; used in alkylation reactions Halogenation of pre-formed esters Polymer crosslinking agents

Key Structural and Functional Differences:

Aromatic vs. Alkyl Substitution: Ethyl (2E)-3-phenyl-2-butenoate and Methyl 2-oxo-4-phenylbut-3-enoate incorporate phenyl groups, increasing rigidity and π-conjugation, which may enhance UV absorption or catalytic activity in coordination chemistry.

Functional Group Diversity: The hydroxyl group in Ethyl 2-hydroxy-3-methylbutanoate increases polarity and hydrogen-bonding capacity, making it more water-soluble than unsaturated esters. The bromine atom in Ethyl 2-bromo-3,3-dimethylbutanoate introduces electrophilic reactivity, enabling participation in nucleophilic substitutions.

Synthetic Pathways: Unsaturated esters (e.g., Ethyl (2E)-3-phenyl-2-butenoate) are often synthesized via acid-catalyzed esterification or transition-metal-mediated coupling . Hydroxy or amino-substituted esters (e.g., Ethyl 2-amino-3-methylbut-2-enoate ) may require protective group strategies to avoid side reactions during synthesis .

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